Antimony pentafluoride

Description

Properties

CAS No. |

7783-70-2 |

|---|---|

Molecular Formula |

F5Sb |

Molecular Weight |

216.752 g/mol |

IUPAC Name |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

boiling_point |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

Color/Form |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

density |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

melting_point |

47 °F (EPA, 1998) 8.3 °C |

Other CAS No. |

7783-70-2 |

physical_description |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

Synonyms |

antimony pentafluoride SbF5 cpd |

vapor_pressure |

Vapor pressure, kPa at 25 °C: 1.33 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Lewis Acidity of Antimony Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Antimony pentafluoride (SbF₅) stands as a pinnacle of Lewis acidity, a property that has cemented its role as an indispensable tool in both fundamental research and industrial applications.[1][2][3] This technical guide provides a comprehensive overview of the Lewis acidity of SbF₅, detailing its quantitative measurement, the experimental protocols for its determination, and its mechanistic role in key chemical transformations.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound can be quantified using various experimental and computational methods. For this compound, the most pertinent measures are its Fluoride (B91410) Ion Affinity (FIA) and its Gutmann-Beckett Acceptor Number (AN).

Table 1: Quantitative Measures of the Lewis Acidity of this compound (SbF₅)

| Parameter | Method | Value | Reference |

| Fluoride Ion Affinity (FIA) | Computational (BP86/def-SV(P)) | -493 kJ mol⁻¹ | [4] |

| Fluoride Ion Affinity (FIA) | Experimental Estimation | -506 ± 63 kJ mol⁻¹ | [4] |

| Fluoride Ion Affinity (FIA) | Computational | -120.3 kcal mol⁻¹ (~ -503.3 kJ mol⁻¹) | [3] |

| Acceptor Number (AN) of SbCl₅* | Gutmann-Beckett Method | 100 | [1] |

*Note: The original Gutmann-Beckett scale was referenced to antimony pentachloride (SbCl₅) in 1,2-dichloroethane, which was assigned an Acceptor Number of 100. SbF₅ is a significantly stronger Lewis acid than SbCl₅.

Experimental Protocols

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[1][5][6]

Principle: The lone pair of electrons on the oxygen atom of Et₃PO coordinates to the Lewis acid. This coordination leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift of the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.

Generalized Experimental Protocol:

-

Preparation of the Et₃PO Solution: A standard solution of triethylphosphine oxide (Et₃PO) is prepared in a weakly coordinating, deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Acquisition of the Reference Spectrum: A ³¹P{¹H} NMR spectrum of the Et₃PO solution is recorded. The chemical shift (δ) of the free Et₃PO is noted. This serves as the reference value.

-

Preparation of the Lewis Acid Solution: In a separate, dry NMR tube, a solution of the Lewis acid (in this case, SbF₅) is prepared in the same deuterated solvent under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity and moisture sensitivity of SbF₅.

-

Formation of the Adduct: An equimolar amount of the Et₃PO solution is carefully added to the Lewis acid solution. The mixture is gently agitated to ensure homogeneity.

-

Acquisition of the Sample Spectrum: A ³¹P{¹H} NMR spectrum of the mixture is recorded. The new chemical shift (δ_sample) of the Et₃PO-SbF₅ adduct is measured.

-

Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the following formula[1]: AN = 2.21 × (δ_sample - δ_reference) where δ_reference is the chemical shift of Et₃PO in a non-coordinating solvent like hexane (B92381) (historically 41.0 ppm).

Safety Precautions: this compound is extremely corrosive, toxic, and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Anhydrous conditions are essential.

The exceptional Lewis acidity of SbF₅ is most famously demonstrated in its reaction with hydrogen fluoride (HF) to form fluoroantimonic acid, the strongest known superacid.[2][3][7][8][9]

Principle: SbF₅ readily abstracts a fluoride ion from HF, leading to the formation of the highly stable hexafluoroantimonate anion ([SbF₆]⁻) and a free proton, which is then solvated by excess HF.

Generalized Experimental Protocol:

-

Apparatus Setup: The reaction is typically carried out in a vessel made of a material resistant to both HF and SbF₅, such as Teflon or a specialized fluoropolymer. The apparatus should be scrupulously dried and purged with an inert gas.

-

Condensation of Reactants: Anhydrous hydrogen fluoride is first condensed into the reaction vessel at low temperature (e.g., using a dry ice/acetone bath).

-

Addition of SbF₅: A stoichiometric amount of this compound is then slowly and carefully added to the liquid HF. The reaction is highly exothermic and requires efficient cooling and stirring to control the temperature.

-

Formation of Fluoroantimonic Acid: The mixture is allowed to react, forming a complex mixture of species, the simplest representation being H₂F⁺[SbF₆]⁻. The ratio of HF to SbF₅ can be varied to achieve different acid strengths.

-

Storage and Handling: Fluoroantimonic acid is stored in Teflon containers. Due to its extreme corrosivity (B1173158) and reactivity, it must be handled with extreme caution, employing specialized PPE and handling procedures.

Visualizations of Mechanisms and Workflows

Conclusion

This compound's extreme Lewis acidity is a defining characteristic that enables its use in a wide array of chemical applications, from the synthesis of superacids to its role as a potent catalyst.[3][6] Understanding the quantitative measures of its Lewis acidity and the experimental methods used for its characterization is crucial for its safe and effective utilization in research and development. The protocols and mechanistic diagrams provided in this guide offer a foundational understanding for professionals working in chemistry and drug development, highlighting both the profound reactivity and the synthetic utility of this remarkable compound.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. How to Implement Fluoroantimonic Acid in Experimental Protocols? [eureka.patsnap.com]

- 3. How to Design Novel Experiments Using Fluoroantimonic Acid? [eureka.patsnap.com]

- 4. The Lewis superacid Al[N(C6F5)2]3 and its higher homolog Ga[N(C6F5)2]3 – structural features, theoretical investigation and reactions of a metal amide with higher fluoride ion affinity than SbF5 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. magritek.com [magritek.com]

- 7. How to Innovate Chemical Reactions with Fluoroantimonic Acid? [eureka.patsnap.com]

- 8. Innovative Solutions Using Fluoroantimonic Acid in Chemistry [eureka.patsnap.com]

- 9. How to Use Fluoroantimonic Acid for Groundbreaking Discoveries? [eureka.patsnap.com]

In-Depth Technical Guide: Molecular Geometry of Gaseous Antimony Pentafluoride (SbF₅)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of antimony pentafluoride (SbF₅) in the gaseous phase. The document details the experimentally determined structural parameters and vibrational frequencies, outlines the methodologies employed for these determinations, and presents a visual representation of the molecule's structure.

Core Concepts: Molecular Structure and Symmetry

In the gas phase, this compound (SbF₅) exists as a monomeric species.[1] Experimental evidence from gas-phase electron diffraction and vibrational spectroscopy has conclusively established that gaseous SbF₅ adopts a trigonal bipyramidal geometry .[1] This structure belongs to the D₃h point group symmetry .

The central antimony atom is bonded to five fluorine atoms. These bonds are not all equivalent and are categorized into two types:

-

Axial bonds: Two fluorine atoms are positioned along the principal axis of rotation (the z-axis), one above and one below the equatorial plane.

-

Equatorial bonds: Three fluorine atoms are situated in the plane perpendicular to the principal axis, arranged at 120° to each other.

The trigonal bipyramidal arrangement minimizes electron-pair repulsion, leading to a stable molecular configuration.

Quantitative Structural and Vibrational Data

The precise geometric parameters and vibrational frequencies of gaseous SbF₅ have been determined through experimental studies. The following tables summarize these key quantitative data.

Table 1: Molecular Geometry of Gaseous SbF₅ from Electron Diffraction

| Parameter | Value |

| Sb-F (axial) Bond Length | 1.877 Å |

| Sb-F (equatorial) Bond Length | 1.831 Å |

| F(axial)-Sb-F(equatorial) Bond Angle | 90° |

| F(equatorial)-Sb-F(equatorial) Bond Angle | 120° |

| Symmetry | D₃h |

Data sourced from gas-phase electron diffraction studies.

Table 2: Vibrational Frequencies of Gaseous SbF₅ from Raman and IR Spectroscopy

| Wavenumber (cm⁻¹) | Symmetry | Activity | Vibrational Mode Description |

| 717 | A₁' | Raman | Equatorial Sb-F symmetric stretch |

| 672 | A₁' | Raman | Axial Sb-F symmetric stretch |

| 784 | A₂" | IR | Axial Sb-F antisymmetric stretch |

| 373 | A₂" | IR | Equatorial F-Sb-F deformation |

| 784 | E' | Raman, IR | Equatorial Sb-F stretch |

| 373 | E' | Raman, IR | F(axial)-Sb-F(equatorial) deformation |

| 525 | E' | Raman, IR | Equatorial F-Sb-F deformation |

| 218 | E" | Raman | F(axial)-Sb-F(equatorial) deformation |

Data sourced from gas-phase Raman and infrared spectroscopy studies.[1]

Experimental Protocols

The determination of the molecular geometry of gaseous SbF₅ relies on sophisticated experimental techniques capable of probing molecular structure in the gas phase. The primary methods employed are gas-phase electron diffraction and vibrational (Raman and Infrared) spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the vapor state.

Methodology:

-

Sample Introduction: A gaseous sample of SbF₅ is introduced into a high-vacuum chamber through a fine nozzle. Given the corrosive nature of SbF₅, the nozzle and gas handling system are constructed from corrosion-resistant materials such as stainless steel or Monel.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the effusing gas jet.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the SbF₅ molecules. The resulting interference pattern is dependent on the internuclear distances within the molecules.

-

Detection: The scattered electrons are detected on a photographic plate or a modern imaging detector, producing a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This information is then used to calculate a radial distribution curve, from which the bond lengths and bond angles of the molecule can be accurately determined through a least-squares refinement process.

Gas-Phase Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its structure and bonding.

Methodology:

-

Sample Cell: A sample of gaseous SbF₅ is contained within a specialized, corrosion-resistant gas cell equipped with high-purity quartz windows. The cell is often heated to ensure a sufficient vapor pressure of the monomeric species.

-

Laser Excitation: A monochromatic laser beam is passed through the gas sample.

-

Raman Scattering: A small fraction of the incident photons is inelastically scattered by the SbF₅ molecules. The energy of the scattered photons is shifted up or down by an amount corresponding to the vibrational energy levels of the molecule.

-

Signal Collection and Analysis: The scattered light is collected, passed through a spectrometer to separate the Raman-shifted frequencies from the intense Rayleigh scattering, and detected. The resulting Raman spectrum reveals the vibrational frequencies of the molecule. By analyzing the number, position, and polarization of the Raman bands, the molecular symmetry and the nature of the vibrational modes can be determined.[1]

Visualizations

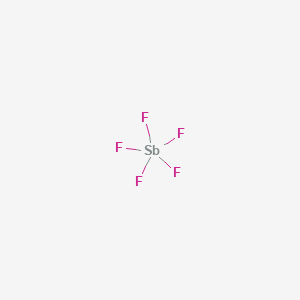

Molecular Geometry of Gaseous SbF₅

The following diagram illustrates the trigonal bipyramidal geometry of a single molecule of this compound in the gas phase.

Caption: Trigonal bipyramidal geometry of gaseous SbF₅.

Experimental Workflow for Structural Determination

The logical flow for determining the molecular geometry of gaseous SbF₅ involves a combination of experimental techniques and theoretical analysis.

Caption: Workflow for determining the molecular structure of gaseous SbF₅.

References

Synthesis of Antimony Pentafluoride from Antimony Pentachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of antimony pentafluoride (SbF₅) from antimony pentachloride (SbCl₅). The primary method discussed is the reaction of antimony pentachloride with anhydrous hydrogen fluoride (B91410) (HF), a well-established route for producing high-purity this compound.[1][2] This document outlines the core chemical principles, detailed experimental protocols, quantitative data, and safety considerations essential for laboratory and potential scale-up applications.

Core Reaction and Principles

The synthesis of this compound from antimony pentachloride is achieved through a halogen exchange reaction with anhydrous hydrogen fluoride.[1] The overall balanced chemical equation for this reaction is:

SbCl₅ + 5 HF → SbF₅ + 5 HCl [1]

This reaction is typically carried out under anhydrous conditions to prevent the formation of side products.[3] The reaction is known to be mildly exothermic.[4]

Experimental Protocols

The following protocols are synthesized from various sources to provide a detailed methodology for the preparation of this compound.

Laboratory Scale Synthesis in Aluminum Apparatus

This method is adapted from patented procedures for larger-scale production, emphasizing safety and efficiency.[5]

Materials:

-

Antimony pentachloride (SbCl₅)

-

Anhydrous hydrogen fluoride (HF)

-

Aluminum reaction vessel equipped with a stirrer, condenser, and inlet for HF.[5]

Procedure:

-

Charge the aluminum reaction vessel with a known quantity of antimony pentachloride.

-

Cool the vessel to approximately -35°C.[5]

-

Slowly introduce a stoichiometric excess of anhydrous hydrogen fluoride into the cooled and stirred antimony pentachloride. The rate of addition should be controlled to manage the exothermic reaction.[5]

-

After the addition of HF is complete, allow the reaction mixture to reflux at around 70°C for several hours, or until the evolution of hydrogen chloride (HCl) gas has substantially ceased.[5]

-

To remove the excess HF, the reaction mass is cooled to about 40°C, and the condenser is allowed to warm up to 12-25°C. The charge is then gradually heated to a maximum of 140-150°C to drive off the remaining HF.[5]

-

The crude this compound remaining in the vessel can then be purified by simple distillation from an aluminum retort.[5]

General Laboratory Procedure

This protocol outlines a more general approach suitable for standard laboratory glassware, with appropriate precautions.

Materials:

-

Antimony pentachloride (SbCl₅)

-

Anhydrous hydrogen fluoride (HF)

-

Fluoropolymer (e.g., PFA, FEP) or quartz reaction vessel

-

Dry ice/acetone or liquid nitrogen cooling bath

Procedure:

-

Set up the reaction vessel in a well-ventilated fume hood, equipped with a magnetic stirrer and a cooling bath.

-

Add antimony pentachloride to the reaction vessel and cool it to between 0°C and 20°C.[3]

-

Slowly add anhydrous hydrogen fluoride to the stirred antimony pentachloride. The reaction should be kept under anhydrous conditions.[3]

-

Allow the reaction to proceed at a controlled temperature until the evolution of HCl gas subsides.

-

Slowly warm the reaction mixture to room temperature and then gently heat to drive off the remaining HCl and excess HF.

-

The resulting crude this compound can be purified by vacuum distillation using a quartz apparatus.[6][7]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound from antimony pentachloride.

| Parameter | Value | Reference |

| Yield | ~90% (of pure colorless liquid after distillation) | [5] |

| Reaction Temperature | 30°C to 140°C (preferred range: 70°C to 120°C) | [4] |

| Pressure | Atmospheric to superatmospheric (up to ~20 atmospheres) | [4] |

| Purity of SbF₅ | Substantially free of chlorine and trivalent antimony | [5] |

| Fluorine Content in SbF₅ | 43.8% (theoretical) | [5] |

Visualizations

Reaction Pathway

Caption: Synthesis of SbF₅ from SbCl₅ and HF.

Experimental Workflow

Caption: Workflow for SbF₅ synthesis and purification.

Safety Considerations

-

Extreme Toxicity and Corrosivity: this compound is extremely toxic, corrosive, and reacts violently with water.[6] It can cause severe burns to the skin and eyes.[6]

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent violent reactions and the formation of hazardous byproducts.[3]

-

Hydrogen Fluoride and Hydrogen Chloride: Both the reactant (anhydrous HF) and the byproduct (HCl) are highly corrosive and toxic gases. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Material Compatibility: Due to the highly corrosive nature of the reagents and products, careful selection of reaction vessel material is critical. Aluminum and quartz are reported to be suitable.[5][7] Iron and steel should be avoided as they can inhibit the reaction.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical resistant gloves, a lab coat, and full-face protection (goggles and face shield), is mandatory when handling these chemicals.

This technical guide provides a foundational understanding for the synthesis of this compound from antimony pentachloride. Researchers should consult the primary literature and adhere to all institutional safety protocols before undertaking any experimental work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. webqc.org [webqc.org]

- 4. US4885416A - Fluorination process - Google Patents [patents.google.com]

- 5. US2410358A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Cornerstone of Extreme Acidity: Antimony Pentafluoride's Role in Superacid Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Antimony pentafluoride (SbF₅) stands as a cornerstone in the field of superacid chemistry. This highly reactive and corrosive liquid is one of the most powerful Lewis acids known, a property that allows it to dramatically enhance the Brønsted acidity of protonic acids to create superacid systems.[1][2][3] These systems, millions or even billions of times more acidic than 100% sulfuric acid, have opened new frontiers in chemistry, enabling the observation of otherwise transient species and facilitating reactions previously considered impossible.[4][5] This guide provides an in-depth technical overview of the pivotal role of this compound in superacid chemistry, detailing its properties, the characteristics of the superacids it forms, experimental considerations, and essential safety protocols.

This compound (SbF₅): The Quintessential Lewis Superacid

This compound's remarkable properties stem from its exceptional ability to accept electron pairs, particularly fluoride (B91410) ions.[1][2] In the gas phase, SbF₅ adopts a trigonal bipyramidal geometry.[1][6] However, in the liquid state, it exists as polymeric chains of [SbF₄(μ-F)₂]n, which contributes to its high viscosity.[1][6]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point and density, coupled with its extreme reactivity, necessitate specialized handling procedures.[1][6][7][8][9]

| Property | Value | Citations |

| Molecular Formula | SbF₅ | [7] |

| Molar Mass | 216.75 g/mol | [6] |

| Appearance | Colorless, oily, viscous liquid | [1][6][7][9] |

| Density | ~2.99 - 3.1 g/cm³ | [1][6][9] |

| Melting Point | 7 - 8.3 °C | [1][6] |

| Boiling Point | 141 - 149.5 °C | [1][6] |

| Lewis Acidity | Exceptionally strong Lewis acid | [1][2] |

| Reactivity | Reacts violently with water | [1][6] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for this compound.

The Genesis of Superacidity: SbF₅ in Action

The defining characteristic of a superacid is an acidity greater than that of 100% sulfuric acid, which corresponds to a Hammett acidity function (H₀) value more negative than -12.[5] this compound is instrumental in creating some of the strongest known superacids by reacting with Brønsted acids like hydrogen fluoride (HF) and fluorosulfuric acid (HSO₃F).[2][4][5]

Fluoroantimonic Acid (HF-SbF₅)

When anhydrous hydrogen fluoride and this compound are combined, they form fluoroantimonic acid, the strongest known superacid.[3] The reaction proceeds via the strong Lewis acidic SbF₅ abstracting a fluoride ion from HF, leading to the formation of the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF₆⁻) and a "naked" proton, which is solvated by excess HF to form species like H₂F⁺.[2][10] The canonical synthesis involves a 2:1 stoichiometric ratio of HF to SbF₅.[2]

Figure 1: Formation of Fluoroantimonic Acid. A simplified representation of the equilibrium reaction between hydrogen fluoride and this compound.

The acidity of the HF-SbF₅ system is highly dependent on the molar ratio of its components, with H₀ values reaching as low as -31.3.[3]

Magic Acid (HSO₃F-SbF₅)

Magic Acid, a 1:1 molar mixture of fluorosulfuric acid and this compound, is another prominent superacid.[5] Similar to the formation of fluoroantimonic acid, SbF₅ enhances the acidity of HSO₃F by abstracting a fluorosulfate (B1228806) group, leading to the formation of a complex anion and increasing the concentration of protonated fluorosulfuric acid.[5]

Figure 2: Formation of Magic Acid. A simplified depiction of the equilibrium in the Magic Acid system.

Magic Acid has a Hammett acidity function of approximately -23, making it about 10¹¹ times stronger than 100% sulfuric acid.[5]

Hammett Acidity Function (H₀) of Superacids

The Hammett acidity function is a crucial metric for quantifying the strength of superacids. Table 2 provides a comparison of H₀ values for several superacid systems.

| Superacid System | H₀ Value | Citations |

| 100% Sulfuric Acid (H₂SO₄) | -12 | [5] |

| Perchloric Acid (HClO₄) | -13 | [5] |

| Fluorosulfuric Acid (HSO₃F) | -15.1 | [4] |

| Magic Acid (HSO₃F-SbF₅, 1:1) | -23 | [5] |

| Fluoroantimonic Acid (HF-SbF₅) | up to -31.3 | [3] |

Table 2: Hammett Acidity Function (H₀) for Various Superacids. A comparison of the acidity of different superacid systems.

Experimental Protocols

Working with this compound and the superacids it forms requires meticulous planning, specialized equipment, and strict adherence to safety protocols.

Synthesis of Fluoroantimonic Acid (Illustrative Protocol)

Disclaimer: This protocol is for informational purposes only and should only be performed by trained professionals in a properly equipped laboratory with all necessary safety measures in place.

Objective: To prepare a fluoroantimonic acid solution.

Materials:

-

Anhydrous hydrogen fluoride (HF)

-

This compound (SbF₅)

-

Polytetrafluoroethylene (PTFE) or perfluoroalkoxy (PFA) reaction vessel and storage containers.[2][3]

-

A vacuum line inert to HF and SbF₅.

-

Low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

-

The PTFE reaction vessel is thoroughly dried and rendered inert, typically under a high vacuum with gentle heating.

-

A known quantity of SbF₅ is transferred to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

The vessel is cooled to a low temperature (e.g., -78 °C) using the cooling bath.

-

Anhydrous HF is then slowly condensed into the reaction vessel containing the cooled SbF₅. The addition should be controlled to manage the highly exothermic reaction.[11]

-

The mixture is allowed to slowly warm to room temperature while stirring to ensure homogeneity.

-

The resulting fluoroantimonic acid is a clear, viscous liquid that should be stored in a tightly sealed PTFE or PFA container.[3]

Characterization of Superacids

The characterization of superacids and the species they generate relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for studying stable carbocations generated in superacid media.[12] Samples are typically prepared in specialized NMR tubes, such as those made of PTFE or, for low-temperature experiments, quartz.[13] Deuterated solvents are used to provide an NMR lock signal.[13][14][15][16][17]

-

Raman and Infrared (IR) Spectroscopy: These techniques are used to investigate the structures of the complex anions and cations present in superacid systems.[18]

-

UV-Vis Spectroscopy: This method is employed in the determination of the Hammett acidity function by measuring the protonation of indicator bases.[19]

A Key Application: Alkane Isomerization (Conceptual Workflow)

Superacids are potent catalysts for the isomerization of n-alkanes to their more highly branched, higher-octane isomers.[4][5][20][21][22]

Figure 3: Conceptual Workflow for Alkane Isomerization. A simplified diagram illustrating the key steps in the superacid-catalyzed isomerization of an n-alkane.

The process generally involves the following steps:

-

Protonation/Hydride Abstraction: The superacid protonates the alkane or abstracts a hydride ion to form a carbocation.[20][21]

-

Rearrangement: The initial carbocation rearranges to a more stable, branched isomer.

-

Hydride Transfer: The branched carbocation abstracts a hydride from another n-alkane molecule, propagating the chain reaction and releasing the branched alkane product.[21]

Safety and Handling

This compound and the superacids it forms are extremely hazardous materials.[23][24][25][26]

Key Hazards:

-

Extreme Corrosivity: They cause severe burns to the skin, eyes, and respiratory tract.[23][25][26]

-

High Toxicity: Inhalation, ingestion, or skin contact can be fatal.[23][25][26]

-

Violent Reactivity: They react violently with water, releasing toxic and corrosive hydrogen fluoride gas.[1][6][23] They are also strong oxidizing agents.[1]

Handling and Storage:

-

All work must be conducted in a well-ventilated fume hood.[23]

-

Personal protective equipment (PPE) is mandatory and must include a full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[23]

-

Materials of construction for handling and storage must be carefully selected. PTFE and PFA are generally resistant.[2][3]

-

Store in tightly sealed, appropriate containers in a cool, dry, well-ventilated area away from incompatible materials.[23][25]

-

Emergency preparedness is critical, including readily accessible safety showers, eyewash stations, and appropriate spill cleanup materials (e.g., inert absorbent).[23][24]

References

- 1. webqc.org [webqc.org]

- 2. quora.com [quora.com]

- 3. grokipedia.com [grokipedia.com]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. Magic acid - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Buy this compound | 7783-70-2 [smolecule.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound | 7783-70-2 [chemicalbook.com]

- 10. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 11. rmix.it [rmix.it]

- 12. H/D isotope exchange between methane and magic acid (HSO3F–SbF5): an in situ NMR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. depts.washington.edu [depts.washington.edu]

- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. 20.210.105.67 [20.210.105.67]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. nj.gov [nj.gov]

- 24. How to Implement Safety Measures for Fluoroantimonic Acid? [eureka.patsnap.com]

- 25. ICSC 0220 - this compound [inchem.org]

- 26. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Physical Properties of Liquid Antimony Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid antimony pentafluoride (SbF₅). Due to its extreme reactivity and hazardous nature, understanding these properties is critical for safe handling, experimental design, and application in various fields, including its use as a powerful Lewis acid and a component of superacids.[1]

Quantitative Physical Properties

The physical properties of liquid this compound are summarized in the table below. These values have been compiled from various scientific and safety data sources. It is a colorless, oily, and highly viscous liquid at room temperature with a pungent, sharp odor.[1][2][3]

| Physical Property | Value | Temperature (°C) | Pressure (atm) | Reference(s) |

| Molecular Weight | 216.74 g/mol | - | - | [1] |

| Melting Point | 8.3 °C (46.9 °F) | - | 1 | [1][2][3] |

| 7 °C (45 °F) | - | 1 | [4][5] | |

| Boiling Point | 149.5 °C (301.1 °F) | - | 1 | [1][2][3] |

| 143 °C (289 °F) | - | 1 | [4] | |

| 141 °C (286 °F) | - | 1 | [6] | |

| Density | 2.99 g/cm³ | 25 | - | [2][3] |

| 2.993 g/mL | 25 | - | [7][8] | |

| 2.340 g/cm³ | 30 | - | [4] | |

| Vapor Pressure | 1.33 kPa (10 mmHg) | 25 | - | [5] |

| Vapor Density | 2.2 (vs air) | - | - | [5][9] |

| Viscosity | Highly viscous liquid | Room Temperature | - | [1][3] |

| Surface Tension | 0.020 N/m (estimated) | 20 | - | [4] |

| Heat of Fusion | 8.9 kJ/mol | - | - | [3] |

| Heat of Vaporization | 35.6 kJ/mol | - | - | [3] |

| Specific Heat Capacity | 120 J/mol·K (liquid) | - | - | [3] |

Experimental Protocols for Physical Property Determination

The extreme reactivity and corrosivity (B1173158) of this compound necessitate specialized experimental procedures and stringent safety measures. It reacts violently with water and most organic solvents and is highly corrosive to many materials.[1] All experiments must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a full-face shield.[2][10] Materials of construction for any apparatus must be carefully selected; materials like polytetrafluoroethylene (PTFE), nickel, or Monel are often required.

2.1 Density Measurement

The density of liquid this compound can be determined using a pycnometer made of an inert material such as PTFE or a compatible metal.

-

Apparatus: A calibrated pycnometer of a known volume, a precision balance (readable to at least 0.1 mg), and a temperature-controlled bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is first weighed.

-

Inside a fume hood and under an inert atmosphere (e.g., dry nitrogen or argon) to prevent reaction with atmospheric moisture, the pycnometer is carefully filled with liquid this compound.

-

The filled pycnometer is then placed in a temperature-controlled bath to allow it to reach thermal equilibrium at the desired temperature.

-

The pycnometer is removed, carefully cleaned on the outside, and weighed again.

-

The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

-

2.2 Boiling Point Determination

The boiling point can be measured using a distillation or reflux method within a closed system constructed of inert materials.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a calibrated thermometer or thermocouple, and a heating mantle. The entire apparatus must be constructed from this compound-resistant materials.

-

Procedure (Distillation Method):

-

A small amount of liquid this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring all joints are properly sealed.

-

The liquid is slowly heated using the heating mantle.

-

The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of condensate is observed.

-

The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

-

2.3 Viscosity Measurement

Due to its high viscosity and reactivity, a specialized viscometer, likely a falling-ball or oscillating-piston type constructed from inert materials, would be required.

-

Apparatus: A viscometer suitable for corrosive liquids, a temperature-controlled bath.

-

Procedure (Conceptual):

-

The viscometer is filled with liquid this compound under an inert atmosphere.

-

The apparatus is brought to the desired temperature in the temperature-controlled bath.

-

The time taken for an object (a ball or piston) to fall or oscillate through a specific distance within the liquid is measured.

-

The viscosity is then calculated based on the instrument's calibration and the measured time.

-

2.4 Vapor Pressure Measurement

Vapor pressure can be determined using a static or boiling-point method. A static method using a pressure transducer is generally safer for reactive substances.

-

Apparatus: A temperature-controlled sample cell made of inert material, a pressure transducer, and a vacuum line.

-

Procedure:

-

A small, degassed sample of this compound is introduced into the sample cell.

-

The cell is evacuated to remove any air and then sealed.

-

The cell is heated to the desired temperature, and the system is allowed to reach equilibrium.

-

The vapor pressure is read directly from the pressure transducer.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a hazardous liquid like this compound, emphasizing the necessary safety and handling precautions.

Caption: Generalized workflow for determining physical properties of hazardous liquids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. webqc.org [webqc.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | 7783-70-2 [amp.chemicalbook.com]

- 8. A single-step purification method for the precise determination of the antimony isotopic composition of environmental, geological and biological samples by HG-MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. guidechem.com [guidechem.com]

- 10. research.uga.edu [research.uga.edu]

Early research on Antimony pentafluoride by George A. Olah

[3] (PDF) Stable Carbonium Ions. X. The t-Amyl Cation - ResearchGate (2025-08-06) The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion prepared and investigated, was obtained by reaction of t-butyl fluoride (B91410) with antimony pentafluoride. It was also formed in the decarbonylation of pivaloyl cation. The present investigation was initiated to extend these studies to the next higher alkylcarbonium ion homolog, the t-amyl cation. ... (2025-08-06) Abstract. The t-amyl cation was prepared by the reaction of t-amyl fluoride, 2-methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with this compound in sulfur dioxide solution. The ion was also obtained from 2,3-dimethylbutane (B166060) with this compound-sulfuryl chloride fluoride. The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the three methyl groups. ... (2025-08-06) The t-amyl cation was prepared by the reaction of t-amyl fluoride, 2-methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with this compound in sulfur dioxide solution. The ion was also obtained from 2,3-dimethylbutane with this compound-sulfuryl chloride fluoride. The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the three methyl groups. No hydrogen-deuterium exchange was observed with deuterated acids, thus indicating the absence of any fast rearrangement involving olefin-proton equilibria. ... (2025-08-06) The nuclear magnetic resonance spectrum of the t-amyl cation, obtained from t-amyl fluoride and this compound in sulfur dioxide solution at –60°, is shown in Fig. 1. The spectrum consists of three sharp single peaks with the intensity ratio of 3:3:3. The peaks are at 267, 260, and 101 c.p.s, from external tetramethylsilane. The chemical shifts are only slightly different from those reported for the trimethylcarbonium ion (258 and 82 c.p.s.). The assignment of the peaks is discussed subsequently. ... (2025-08-06) The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the three methyl groups. No hydrogen-deuterium exchange was observed with deuterated acids, thus indicating the absence of any fast rearrangement involving olefin-proton equilibria. 1

Stable Carbonium Ions. XLI. The Ethylenephenonium Ion and Its ... Stable Carbonium Ions. XLI. The Ethylenephenonium Ion and Its Relationship to the β-Phenylethyl Cations. George A. Olah. See all authors and affiliations. Science. 20 Mar 1970. Vol 167, Issue 3925. pp. 1621. DOI: 10.1126/science.167.3925.1621-c. Article. Info & Metrics. eLetters. PDF. You have currently reached a content page for a journal article. You may need to purchase access to the full article. ... You may need to purchase access to the full article. ... This is a PDF-only article. The first page of the PDF of this article appears above. 2

Stable carbonium ions. IV. Secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates. Formation and identification of the trimethylcarbonium ion by decarbonylation of the tert-butyl oxocarbonium ion A series of secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates was prepared from the corresponding acyl fluorides and this compound in sulfur dioxide solution. The complexes were investigated by infrared and proton magnetic resonance spectroscopy. The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion observed, was obtained by decarbonylation of the pivaloyl cation. 3

Stable carbonium ions. V. Alkylcarbonium hexafluoroantimonates Propyl, butyl, and pentyl fluorides gave with excess this compound remarkably stable solvated alkylcarbonium hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet, and nuclear magnetic resonance investigation of the dimethyl-, trimethyl-, and dimethylethylcarbonium ions, including that of the completely deuterated and C13-labeled analogs. In the strong acid systems used, both n-propyl and isopropyl fluoride yield only the secondary dimethylcarbonium ion, all four butyl fluorides give the tertiary trimethylcarbonium ion, and all seven pentyl fluorides give the dimethylethylcarbonium ion. 4

Stable Carbonium Ions. II. Oxocarbonium (Acylium) Tetrafluoroborates, Hexafluorophosphates, Hexafluoroantimonates and Hexafluoroarsenates. Structure and Chemical Reactivity of Acyl Fluoride:Lewis Acid Fluoride Complexes A series of oxocarbonium (acylium) ion complexes of the type RCO+MFn+1- (M = B, P, As, Sb) was prepared and investigated. Infrared, ultraviolet and nuclear magnetic resonance spectroscopic investigation of the salts, both in the solid state and in suitable solvents (sulfur dioxide, nitrobenzene), showed that they are ionic complexes of the acylium ion type. The solid, crystalline complexes are powerful acylating agents. Their reactivity is discussed in comparison with that of the parent acyl fluoride-Lewis acid fluoride donor-acceptor complexes. 5

Stable carbonium ions. III. The benzoyl cation and its substituted derivatives A series of substituted benzoyl cations was prepared from the corresponding benzoyl fluorides with this compound in sulfur dioxide solution. The ions were investigated by infrared and proton magnetic resonance spectroscopy. A linear relationship was found between the carbonyl frequencies of the benzoyl cations and the Hammett σ+ constants of the substituents. --INVALID-LINK--

Stable Carbonium Ions. IV. Secondary and Tertiary Alkyl and Aralkyl ... (1963-05-01) A series of secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates was prepared from the corresponding acyl fluorides and this compound in sulfur dioxide solution. The complexes were investigated by infrared and proton magnetic resonance spectroscopy. The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion observed, was obtained by decarbonylation of the pivaloyl cation. 6

Stable Carbonium Ions. V. Alkylcarbonium Hexafluoroantimonates (1964-04-01) Propyl, butyl, and pentyl fluorides gave with excess this compound remarkably stable solvated alkylcarbonium hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet, and nuclear magnetic resonance investigation of the dimethyl-, trimethyl-, and dimethylethylcarbonium ions, including that of the completely deuterated and C13-labeled analogs. In the strong acid systems used, both n-propyl and isopropyl fluoride yield only the secondary dimethylcarbonium ion, all four butyl fluorides give the tertiary trimethylcarbonium ion, and all seven pentyl fluorides give the dimethylethylcarbonium ion. 7

Stable Carbonium Ions. II. Oxocarbonium (Acylium ... (1962-07-01) A series of oxocarbonium (acylium) ion complexes of the type RCO+MFn+1- (M = B, P, As, Sb) was prepared and investigated. Infrared, ultraviolet and nuclear magnetic resonance spectroscopic investigation of the salts, both in the solid state and in suitable solvents (sulfur dioxide, nitrobenzene), showed that they are ionic complexes of the acylium ion type. The solid, crystalline complexes are powerful acylating agents. Their reactivity is discussed in comparison with that of the parent acyl fluoride-Lewis acid fluoride donor-acceptor complexes. 8 Pioneering Superacid Chemistry: George A. Olah's Early Research on this compound

A deep dive into the foundational work that revolutionized our understanding of carbocations and superacid systems, this technical guide explores the early research of Nobel laureate George A. Olah into the remarkable properties of this compound (SbF5).

This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and experimental methodologies that underpinned Olah's groundbreaking discoveries in the 1960s. His work with this compound, both as a powerful Lewis acid and as a component of "Magic Acid," opened the door to the direct observation and study of stable carbocations, a feat previously thought impossible.

Introduction to Olah's Superacid Systems

George A. Olah's early investigations into highly acidic media led him to explore the exceptional Lewis acidity of this compound. He discovered that SbF5, when used in conjunction with a Brønsted acid like fluorosulfuric acid (HSO3F) or hydrogen fluoride (HF), could create superacids of unprecedented strength. These systems were capable of protonating even the weakest of bases, including alkanes, leading to the formation of stable, long-lived carbocations that could be studied using spectroscopic techniques.

A key innovation in Olah's work was the use of inert solvents, such as sulfur dioxide (SO2) and sulfuryl chloride fluoride (SO2ClF), at very low temperatures. These solvents acted as media with extremely low nucleophilicity, preventing the reactive carbocations from being quenched and allowing for their direct observation by nuclear magnetic resonance (NMR) spectroscopy.

Key Experimental Protocols

The following sections detail the methodologies for the preparation of stable carbocations, drawing from Olah's seminal publications.

Preparation of the Trimethylcarbonium (tert-Butyl) Cation

One of the first and most fundamental achievements of Olah's early work was the preparation and characterization of the tert-butyl cation. This was accomplished through two primary methods: the reaction of tert-butyl fluoride with this compound and the decarbonylation of the pivaloyl cation.

Method 1: From tert-Butyl Fluoride

-

A solution of tert-butyl fluoride in sulfur dioxide is prepared in a dry, inert atmosphere.

-

This solution is then added to a solution of this compound in sulfur dioxide, also at low temperature (typically -78°C).

-

The resulting solution contains the stable tert-butyl hexafluoroantimonate salt, which can then be analyzed by NMR spectroscopy.

Method 2: Decarbonylation of the Pivaloyl Cation

-

The pivaloyl cation is first generated by reacting pivaloyl fluoride with this compound in a sulfur dioxide solution.

-

Upon standing, the pivaloyl cation undergoes decarbonylation (loss of carbon monoxide) to form the tert-butyl cation.

Preparation of the Dimethylethylcarbonium (tert-Amyl) Cation

The work was extended to the next homologous carbocation, the tert-amyl cation, demonstrating the generality of the method.

-

t-Amyl fluoride is reacted with this compound in a sulfur dioxide solution at low temperatures.

-

Alternatively, 2-methyl-1-butene, 2-methyl-2-butene, or t-amyl alcohol can be used as precursors in the presence of this compound.

-

The resulting stable tert-amyl cation can be characterized by NMR spectroscopy.

Quantitative Data

The stability of the carbocations generated in these superacid systems allowed for their detailed characterization using spectroscopic methods, primarily ¹H and ¹³C NMR. The following tables summarize some of the key quantitative data from Olah's early publications.

| Cation | Precursor(s) | Superacid System | Solvent | Temperature (°C) | ¹H NMR Chemical Shifts (c.p.s. from external TMS) | Reference(s) |

| Trimethylcarbonium (tert-Butyl) | t-Butyl fluoride, Pivaloyl fluoride | SbF5 | SO2 | -60 | 258, 82 | [9] |

| Dimethylethylcarbonium (t-Amyl) | t-Amyl fluoride, 2-Methyl-1-butene, 2-Methyl-2-butene, t-Amyl alcohol | SbF5 | SO2 | -60 | 267, 260, 101 | |

| Dimethylcarbonium (Isopropyl) | n-Propyl fluoride, Isopropyl fluoride | SbF5 | SO2 | Not specified | Not specified |

| Cation | Precursor | Superacid System | Solvent | ¹³C NMR Chemical Shift of C+ (ppm from TMS) | Reference(s) |

| Trimethylcarbonium (tert-Butyl) | All four butyl fluorides | SbF5 (excess) | SO2 | Not specified in early papers | |

| Dimethylethylcarbonium (t-Amyl) | All seven pentyl fluorides | SbF5 (excess) | SO2 | Not specified in early papers |

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key reaction pathways and experimental workflows described in Olah's early research.

Caption: Generation of the tert-butyl cation from tert-butyl fluoride.

Caption: Formation of the tert-butyl cation via decarbonylation.

Caption: Workflow for preparing and analyzing stable carbocations.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. garfield.library.upenn.edu [garfield.library.upenn.edu]

Structure of Solid and Liquid Antimony Pentafluoride: An In-depth Technical Guide

Abstract: Antimony pentafluoride (SbF₅) is a paramount compound in inorganic chemistry, primarily recognized for its extreme Lewis acidity and its role as a component of superacids, such as fluoroantimonic acid. While its gaseous phase exhibits a simple monomeric trigonal bipyramidal structure, its condensed phases—solid and liquid—adopt complex polymeric forms.[1][2] This guide provides a detailed technical examination of the structures of solid and liquid SbF₅, intended for researchers, scientists, and professionals in drug development who may utilize its properties in catalysis and synthesis. The document summarizes key structural data, outlines the experimental methodologies used for their determination, and presents visual representations of the molecular arrangements.

Structure of Solid this compound

In the solid state, this compound moves beyond a simple monomeric arrangement to form a more complex, structured aggregate to satisfy the coordination environment of the central antimony atom.

Crystal System and Molecular Arrangement

Solid SbF₅ is a crystalline material composed of tetrameric units.[1] The structure consists of four SbF₅ units linked by fluorine bridges, resulting in the formula [SbF₄(μ-F)]₄. In this arrangement, each antimony atom achieves a distorted octahedral coordination. The four antimony atoms and four bridging fluorine atoms form an eight-membered ring. The bridging fluorine atoms are positioned cis to each other around the antimony centers.[3]

Crystallographic studies have determined the precise geometry and dimensions of this tetrameric structure. The key data are summarized in the table below.

Table 1: Crystallographic Data for Solid this compound

| Parameter | Value |

|---|---|

| Formula | [SbF₄(μ-F)]₄ |

| Crystal System | Monoclinic |

| Space Group | B2₁/m |

| Unit Cell Dimensions | a = 19.00 Å, b = 14.10 Å, c = 5.29 Å, β = 94° |

Data sourced from crystallographic studies.[3]

Bonding and Key Structural Parameters

The octahedral coordination around each antimony atom is completed by four terminal (non-bridging) fluorine atoms and two bridging fluorine atoms. The bond lengths of the terminal Sb-F bonds are shorter and stronger than the bonds to the bridging fluorines.[1][4] A notable feature of the tetramer is the presence of two distinct Sb-F-Sb bridge angles within the ring structure.[3]

Table 2: Key Bond Distances and Angles in Solid SbF₅

| Parameter | Value |

|---|---|

| Sb-F (terminal) Bond Length | 1.82 Å |

| Sb-F (bridging) Bond Length | 2.02 Å |

| Sb-F-Sb Bridge Angle 1 | 141° |

| Sb-F-Sb Bridge Angle 2 | 171° |

Data sourced from Edwards, A. J.; Taylor, P. (1971) and subsequent computational studies.[1][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive structure of solid SbF₅ was elucidated using single-crystal X-ray diffraction (SC-XRD), a powerful technique for determining the three-dimensional arrangement of atoms in a crystal.[5][6][7] Given the highly reactive and hygroscopic nature of SbF₅, specialized handling is required.

Methodology:

-

Crystal Growth: High-quality single crystals are paramount. For SbF₅, this is typically achieved by vacuum sublimation. The compound is placed in a sealed vessel under high vacuum and a gentle temperature gradient is applied (e.g., sublimation at ~6°C). Crystals grow slowly in the cooler region of the vessel.

-

Crystal Mounting: Due to its reactivity with air and moisture, the selected crystal must be handled under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen). The crystal is mounted on a goniometer head, often coated in an inert oil (e.g., perfluoropolyether oil) which freezes at low temperatures, protecting the sample and holding it in place.

-

Data Collection: The mounted crystal is placed on the diffractometer and rapidly cooled to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in a clearer diffraction pattern.[5] A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed computationally. The positions of the heavy antimony atoms are typically determined first (e.g., using the Patterson method), followed by the lighter fluorine atoms from electron density maps. The resulting structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, angles, and crystallographic parameters.

Structure of Liquid this compound

Liquid SbF₅ is a highly viscous substance, a macroscopic property that hints at its complex microscopic structure. Unlike the ordered tetramers of the solid state, the liquid phase is characterized by a dynamic equilibrium of polymeric chains.[8][9]

Polymeric Nature and Bonding

In the liquid state, SbF₅ exists as long-chain polymers with the general formula [SbF₄(μ-F)₂]ₙ.[1] In these chains, each SbF₅ unit is linked to two others via cis-fluorine bridges, maintaining the octahedral coordination around each antimony atom.[8][10] This polymerization is responsible for the liquid's high viscosity. Ab initio molecular dynamics studies confirm a strong tendency for the molecules to oligomerize through a barrierless, diffusion-limited process.[8] These simulations also indicate a very strong ionic character for the Sb-F bonds.[9] The chains are not of infinite length; simulations have observed oligomers up to eight units long in dynamic equilibrium with shorter chains and dimers.[10]

Spectroscopic and Diffraction Insights

Several experimental and theoretical techniques have been employed to probe the complex structure of the liquid.

-

¹⁹F NMR Spectroscopy: Early ¹⁹F NMR studies were instrumental in establishing the polymeric nature of liquid SbF₅.[9][11] The spectra show multiple resonances, indicating the presence of chemically non-equivalent fluorine atoms (terminal and bridging), which is consistent with a fluorine-bridged polymer structure. The "fluxional" nature of these polymers, where fluorine atoms can exchange positions, can also be studied by variable-temperature NMR.[12][13][14]

-

Neutron and X-ray Diffraction: These techniques provide radial distribution functions, which give information about average interatomic distances. Studies on liquid SbF₅ show that each antimony atom is surrounded by approximately six fluorine atoms.[3][10]

-

Raman Spectroscopy: Raman spectra of liquid SbF₅ show characteristic bands corresponding to both terminal and bridging Sb-F bonds, confirming the presence of the [SbF₄(μ-F)₂]ₙ polymeric units.[12][13]

Table 3: Average Structural Parameters for Liquid SbF₅

| Parameter | Method | Value |

|---|---|---|

| Sb-F Coordination Number | Neutron Diffraction | ~6 |

| Sb-F (non-bridging) Distance | Neutron Diffraction | 1.86 ± 0.03 Å |

| Sb-F (bridging) Distance | Neutron Diffraction | 2.03 ± 0.06 Å |

| Sb-Sb Contact Distance | X-ray Diffraction | 3.93 ± 0.03 Å |

| Average Sb-F-Sb Angle | Molecular Dynamics | ~145° (broad distribution) |

Data sourced from neutron/X-ray diffraction and ab initio molecular dynamics studies.[3][10][15]

Experimental Protocols

Methodology: ¹⁹F NMR Spectroscopy of Air-Sensitive Compounds

-

Sample Preparation: All operations are performed under an inert atmosphere using a Schlenk line or glovebox.[16][17]

-

NMR Tube: A specialized NMR tube with a high-pressure valve (e.g., a J. Young's tube) is used to ensure an airtight seal. The tube is dried in an oven and evacuated on a Schlenk line while hot to remove any adsorbed water.

-

Loading: The SbF₅ sample is transferred to the NMR tube via a cannula or syringe inside a glovebox. If a solvent is used (e.g., SO₂ClF for low-temperature studies), it must be dried and degassed.[18] The solvent is then vacuum-transferred into the NMR tube, which is cooled in liquid nitrogen.

-

Sealing and Measurement: The tube is sealed and carefully warmed to room temperature. The sample can then be safely transported to the NMR spectrometer for analysis. Spectra are typically referenced to an external standard like CFCl₃.

Methodology: Raman Spectroscopy of Corrosive Liquids

-

Sample Cell: The highly corrosive nature of SbF₅ requires a specialized sample cell. A sealed capillary tube made of a resistant material like quartz or a fluoropolymer (e.g., FEP) is often used.

-

Handling: The capillary is filled and sealed inside a glovebox to prevent exposure to the atmosphere.

-

Data Acquisition: The sealed capillary is placed in the spectrometer's sample holder. A laser is focused on the sample, and the scattered light is collected by a detector. The resulting spectrum reveals vibrational modes characteristic of the bonds present in the sample, allowing for the identification of bridging and terminal Sb-F groups.

Visualizing the Structures

Diagrams created using the DOT language provide a clear representation of the bonding and connectivity in solid and liquid SbF₅.

Caption: The tetrameric ring structure of solid SbF₅, [SbF₄(μ-F)]₄.

Caption: The cis-fluorine bridged polymeric chain of liquid SbF₅, [SbF₄(μ-F)₂]ₙ.

Conclusion

The structures of this compound in its solid and liquid states are markedly more complex than its gaseous monomeric form. The solid state is defined by an ordered, tetrameric ring structure, [SbF₄(μ-F)]₄, where each antimony atom is in a distorted octahedral environment. In contrast, the liquid phase consists of dynamic, linear polymeric chains, [SbF₄(μ-F)₂]ₙ, also featuring octahedral coordination via cis-fluorine bridges. This polymerization accounts for the liquid's high viscosity and influences its reactive properties. A thorough understanding of these condensed-phase structures, elucidated by techniques such as X-ray diffraction, NMR, and Raman spectroscopy, is essential for leveraging the potent Lewis acidity of SbF₅ in advanced chemical synthesis and catalysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. webqc.org [webqc.org]

- 5. benchchem.com [benchchem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 18. researchgate.net [researchgate.net]

Unlocking Extreme Reactivity: A Technical Guide to the Catalytic Properties of Antimony Pentafluoride (SbF₅)

For Researchers, Scientists, and Drug Development Professionals

Antimony pentafluoride (SbF₅) stands as a pinnacle of Lewis acidity, a property that enables it to catalyze a vast range of chemical transformations, many of which are impossible with conventional acid catalysts. Its profound ability to accept electron pairs facilitates the formation of highly reactive intermediates, opening new pathways in organic synthesis and materials science. This technical guide provides an in-depth exploration of the core catalytic principles of SbF₅, its key applications, quantitative performance data, and detailed experimental considerations for its use in a research setting.

Core Catalytic Principles: Lewis Acidity and Superacid Formation

This compound's catalytic prowess originates from its status as one of the strongest known Lewis acids.[1][2] In the gas phase, it possesses a trigonal bipyramidal structure, but in liquid and solid states, it forms polymeric structures that enhance its acidic nature.[3][4] This exceptional Lewis acidity is most famously demonstrated in its reaction with Brønsted acids like hydrogen fluoride (B91410) (HF) to form superacids.

Formation of Fluoroantimonic Acid

When SbF₅ is combined with HF, it readily abstracts a fluoride ion (F⁻) to form the extremely stable and weakly coordinating hexafluoroantimonate anion ([SbF₆]⁻).[3][5] This process liberates a proton, resulting in the formation of fluoroantimonic acid (HSbF₆), the strongest known superacid, with a Hammett acidity function (H₀) value as low as -28.[5][6][7] The acidity of this system can be millions of times greater than that of 100% sulfuric acid.[8]

Generation of Reactive Intermediates

The extreme acidity of SbF₅ and its derived superacids allows for the protonation of exceptionally weak bases, including alkanes and other hydrocarbons.[5][7] This generates highly reactive carbocations, such as the tert-butyl cation from methane (B114726), which can then undergo a variety of subsequent reactions.[5] This ability to generate carbocations from otherwise inert precursors is the foundation of SbF₅'s utility in isomerization, alkylation, and other hydrocarbon transformations.

Key Catalytic Applications

SbF₅ is a versatile catalyst employed in numerous organic reactions, from industrial-scale hydrocarbon processing to specialized organic synthesis.[9][10]

Isomerization Reactions

Superacid systems based on SbF₅, particularly HF-SbF₅, are highly effective catalysts for the isomerization of alkanes.[5] These reactions are crucial in the petrochemical industry for increasing the octane (B31449) number of gasoline. The process involves the protonation of an alkane to form a carbocation, which then undergoes skeletal rearrangement to a more stable isomer before deprotonation. For example, 2-methylpentane (B89812) can be isomerized through a series of steps to 3-methylpentane (B165638) and eventually to more branched isomers like 2,3-dimethylbutane.[11] SbF₅ has also been shown to catalyze the electrophilic cyclization of certain fluorinated carbonyl compounds and α-oxides into oxolanes.[12]

Alkylation and Acylation

As a powerful Lewis acid, SbF₅ is an excellent catalyst for Friedel-Crafts alkylation and acylation reactions, often demonstrating greater efficiency than traditional catalysts like aluminum halides.[6] It activates alkyl or acyl halides, generating carbocation or acylium ion electrophiles that readily attack aromatic rings. This application is fundamental in synthesizing a wide array of substituted aromatic compounds.

Fluorination and Polymerization

SbF₅ serves as both a catalyst and a potent fluorinating agent, facilitating the introduction of fluorine atoms into organic and inorganic compounds.[6][9] It is also used to initiate cationic polymerization of certain organic compounds, although its effectiveness can be influenced by other functional groups present in the monomer.[9]

Methane and Small Molecule Activation

One of the most remarkable applications of SbF₅-based superacids is the activation of methane.[5] In a reaction that highlights its extreme reactivity, the FSO₃H–SbF₅ ("Magic Acid") system can convert methane into the tertiary-butyl carbocation at 140 °C.[5] More recent studies using density functional theory suggest that SbF₅-mediated methane oxidation can also proceed via C–H activation involving an organometallic intermediate, showcasing reactivity beyond simple protonation.[13]

Quantitative Catalytic Performance

The efficiency of SbF₅ as a catalyst is demonstrated by the reaction conditions and outcomes of various transformations. The following tables summarize quantitative data for key reactions.

Table 1: Isomerization of 2-Methylpentane with HF-SbF₅

| Reaction Stage | Product Formed | Rate Constant (s⁻¹·(mol hexane)⁻¹·(mol SbF₅)⁻¹) at 0°C |

|---|---|---|

| Stage 1 | 3-Methylpentane | 0.42[11] |

| Stage 2 | 2,3-Dimethylbutane | 0.030[11] |

| Stage 3 | n-Hexane | 0.00015[11] |

| Stage 4 | Neohexane | 0.0007[11] |

Table 2: Depolymerization of Cellulose (B213188) with HF-SbF₅

| Substrate | Catalyst System | Temperature | Key Product | Yield (wt%) |

|---|

| Cellulose | HF-SbF₅ | Low Temperature | Glucose | 68%[14] |

Experimental Protocols

Warning: this compound is extremely corrosive, toxic, and reacts violently with water.[3][10] It should only be handled by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment, including acid-resistant gloves and face shields. All reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Alkane Isomerization

This protocol is a representative example and should be adapted based on the specific substrate and desired scale.

-

Apparatus Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus must be thoroughly flame-dried under an inert atmosphere.

-

Solvent and Catalyst: In a separate, dry vessel, prepare the superacid system by cautiously adding a desired molar equivalent of liquid SbF₅ to anhydrous liquid hydrogen fluoride (HF) at a low temperature (e.g., -78 °C, dry ice/acetone bath). Extreme caution is required during this step due to the highly exothermic and hazardous nature of the components.

-

Reaction Execution: Cool the three-necked flask containing the alkane substrate (e.g., 2-methylpentane) to the desired reaction temperature (e.g., 0 °C).

-

Catalyst Addition: Slowly add the prepared HF-SbF₅ catalyst to the stirred substrate via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise uncontrollably.

-

Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by taking aliquots at regular intervals (if a safe sampling method is available) and analyzing them by Gas Chromatography (GC).

-

Quenching: Once the desired conversion is achieved, quench the reaction by very slowly and carefully pouring the reaction mixture onto a large excess of crushed ice or a slurry of ice and sodium bicarbonate. This must be done behind a blast shield in a fume hood.

-

Workup and Analysis: Separate the organic layer, wash it with a saturated NaHCO₃ solution and brine, dry it over anhydrous MgSO₄, filter, and analyze the product mixture by GC and NMR to determine yields and isomer distribution.

Challenges and Modern Solutions: Solid Superacids

The homogeneous nature, high corrosivity, and difficulty in separating liquid superacids like HF-SbF₅ from reaction products pose significant industrial challenges.[8][15] To overcome these issues, research has focused on immobilizing SbF₅ or related superacid systems onto solid supports. Materials such as fluorinated alumina, graphite, and perfluorinated resins (e.g., Nafion-H®) have been used as carriers.[8] These solid superacids offer the advantages of easier separation, potential for regeneration and reuse, and continuous operation in packed-bed reactors, although challenges related to catalyst deactivation and leaching of the active species can still occur.[8][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Antimony - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. webqc.org [webqc.org]

- 7. Future Trends of Fluoroantimonic Acid in Catalysis [eureka.patsnap.com]

- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 9. This compound SbF5 - China Isotope Development [asiaisotopeintl.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Supermetal: SbF5-mediated methane oxidation occurs by C–H activation and isobutane oxidation occurs by hydride transfer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. High efficiency of superacid HF-SbF5 for the selective decrystallization-depolymerization of cellulose to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Theoretical Insights into the Electronic Structure of Antimony Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony pentafluoride (SbF₅) is a powerful Lewis acid with significant applications in catalysis, superacid chemistry, and as a fluorinating agent. Its high reactivity and complex behavior in condensed phases are fundamentally governed by its electronic structure. This technical guide provides an in-depth analysis of the electronic structure of monomeric this compound, drawing upon theoretical and computational chemistry studies. The document summarizes key quantitative data, details the computational methodologies employed in its study, and presents visualizations of its molecular orbitals and the typical workflow for its theoretical investigation.

Data Presentation

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated the geometric and electronic properties of gaseous, monomeric this compound. In its ground state, SbF₅ adopts a trigonal bipyramidal geometry, consistent with its D₃h point group symmetry.[1] This arrangement features two axial and three equatorial fluorine atoms bonded to the central antimony atom.

| Parameter | Theoretical Value (DFT) | Experimental Value (Gas-Phase Electron Diffraction of Trimer) |

| Bond Lengths | ||

| Sb-F (axial) | ~1.88 Å | - |

| Sb-F (equatorial) | ~1.84 Å | - |

| Bond Angles | ||

| F(axial)-Sb-F(equatorial) | 90° | - |

| F(equatorial)-Sb-F(equatorial) | 120° | - |

| F(axial)-Sb-F(axial) | 180° | - |

| Mulliken Atomic Charges | ||

| Sb | +2.5 to +3.0 | - |

| F (axial) | -0.5 to -0.6 | - |

| F (equatorial) | -0.5 to -0.6 | - |

| Calculated Vibrational Frequencies (cm⁻¹) | ||

| A₁' (Sb-F eq stretch, sym) | ~720 | - |

| A₁' (Sb-F ax stretch, sym) | ~680 | - |

| A₂" (F eq wag) | ~350 | - |

| E' (Sb-F eq stretch, asym) | ~750 | - |

| E' (F-Sb-F bend) | ~300 | - |

| E" (F-Sb-F bend) | ~200 | - |

Note: The theoretical values presented are representative of typical DFT calculations (e.g., B3LYP/6-311G) and may vary slightly depending on the specific level of theory and basis set employed. Experimental data for the monomer is scarce due to its tendency to oligomerize; the provided experimental values are for the trimeric form, [(SbF₄)(μ-F)]₃, for comparative context.[2]*

Experimental Protocols (Computational Methodologies)

The theoretical data presented in this guide are typically obtained through the following computational protocol:

-

Model Building : A single molecule of this compound is constructed with an initial trigonal bipyramidal geometry.

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a hybrid functional such as B3LYP. A Pople-style basis set, for instance, 6-311G*, is often employed to describe the atomic orbitals. The optimization process continues until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Calculation : Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectrum, which can be compared with experimental infrared and Raman data.

-

-

Electronic Structure Analysis : Once the optimized geometry is obtained, various electronic properties are calculated. A Mulliken population analysis, for example, can be performed to determine the partial atomic charges on the antimony and fluorine atoms.[3][4][5] The analysis of the molecular orbitals provides insights into the bonding and reactivity of the molecule.

Mandatory Visualizations

Molecular Orbital Diagram of SbF₅

The following diagram illustrates the interaction of the valence atomic orbitals of antimony (5s, 5p, 5d) and the symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals to form the molecular orbitals of SbF₅. The D₃h symmetry of the molecule dictates the symmetry labels of the resulting molecular orbitals.[6][7]

Caption: Molecular orbital diagram for SbF₅ (D₃h symmetry).

Computational Workflow for SbF₅ Electronic Structure Calculation

The logical flow for a typical theoretical investigation of this compound's electronic structure is depicted below. This workflow is standard for computational chemistry studies aiming to characterize molecular properties.

Caption: Workflow for theoretical electronic structure analysis of SbF₅.

Conclusion